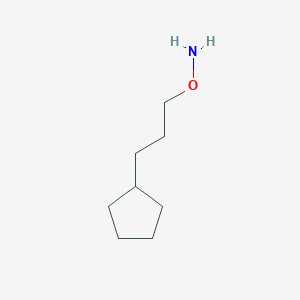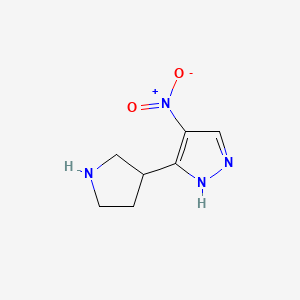
4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a nitro group and a pyrrolidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with a nitro group and a pyrrolidinyl group. One common method involves the use of a chiral primary amine-salicylamide as an organocatalyst for the enantioselective conjugate addition of aldehydes to nitroalkenes . The reactions are performed in deep eutectic solvents as reaction media at room temperature, leading to the corresponding adducts with high enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly solvents and catalysts is often preferred to minimize the environmental impact and improve the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts such as palladium on carbon, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include the corresponding amino derivatives and substituted pyrazole derivatives .
Aplicaciones Científicas De Investigación
4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole include other pyrazole derivatives with different substituents, such as:
- 4-nitro-3-(pyrrolidin-3-yl)phenol
- 4-nitro-3-(pyrrolidin-3-yl)benzene
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C7H10N4O2 |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
4-nitro-5-pyrrolidin-3-yl-1H-pyrazole |
InChI |
InChI=1S/C7H10N4O2/c12-11(13)6-4-9-10-7(6)5-1-2-8-3-5/h4-5,8H,1-3H2,(H,9,10) |
Clave InChI |
HJDOWNIUTCNHHD-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1C2=C(C=NN2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol](/img/structure/B13601048.png)

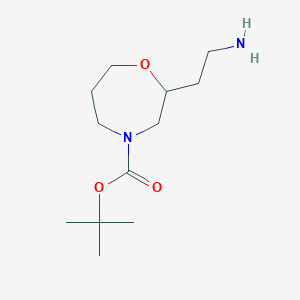



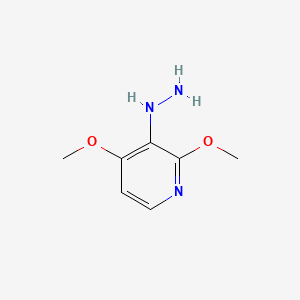
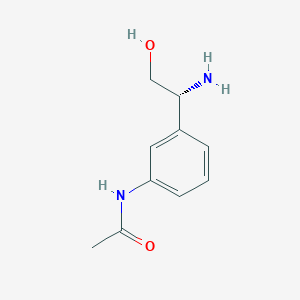
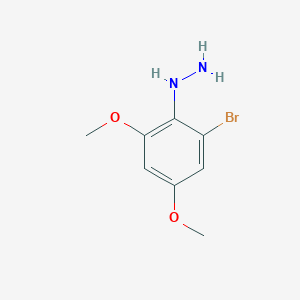

![Tert-butyl6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13601104.png)
